molecular formula C4H3BrClN3 B1522323 5-Bromo-3-chloropyrazin-2-amine CAS No. 21943-13-5

5-Bromo-3-chloropyrazin-2-amine

Cat. No. B1522323
CAS RN: 21943-13-5
M. Wt: 208.44 g/mol
InChI Key: RLBJPMURTWCBMZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloropyrazin-2-amine is a chemical compound with the molecular formula C4H3BrClN3 and a molecular weight of 208.44 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 5-Bromo-3-chloropyrazin-2-amine involves specific reaction conditions. For instance, one method involves heating a suspension of N-Bromosuccinimide (NBS) and the compound in chloroform at reflux for 16 hours . The solution is then cooled and washed with water .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-chloropyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) .


Physical And Chemical Properties Analysis

5-Bromo-3-chloropyrazin-2-amine has a density of 2.0±0.1 g/cm3, a boiling point of 271.3±35.0 °C at 760 mmHg, and a melting point of 128℃ . It has a flash point of 117.9±25.9 °C . The compound is a solid at room temperature .

Scientific Research Applications

Catalytic Amination

5-Bromo-3-chloropyrazin-2-amine has been used in catalytic amination reactions. For instance, amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high isolated yield and chemoselectivity (Ji, Li, & Bunnelle, 2003).

Suzuki Coupling Approach

It serves as a precursor in the Suzuki coupling approach to synthesize pyrazines related to Coelenterazine, a luminescent chromophore (Jones, Keenan, & Hibbert, 1996).

Synthesis of Coordination Polymers

5-Bromo-3-chloropyrazin-2-amine plays a role in the formation of coordination polymers. Chloro-substituted pyrazin-2-amine copper(I) bromide complexes are synthesized to form 1D and 2D coordination polymers, characterized by a combination of halogen and hydrogen bonding (Mailman et al., 2020).

Optoelectronic Applications

Its derivatives have been investigated for their optical and thermal properties, making them potential candidates for optoelectronic applications. For example, the study of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, synthesized through regio-selective amination reactions, indicates promising materials for optoelectronic uses (Meti, Lee, Yang, & Gong, 2017).

Nucleophilic Aromatic Substitution Reactions

The compound is also studied in the context of regioselective nucleophilic aromatic substitution reactions, where differences in regioselectivity are observed based on the substituents at the 2-position of the pyrazine (Scales et al., 2013).

Safety And Hazards

5-Bromo-3-chloropyrazin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-3-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBJPMURTWCBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674251
Record name 5-Bromo-3-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloropyrazin-2-amine

CAS RN

21943-13-5
Record name 5-Bromo-3-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-chloropyrazin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Chloro-pyrazin-2-ylamine (0.750 g, 5.79 mmol) is suspended in acetic acid (7 ml) with stirring at room temperature and sodium carbonate (0.675 g, 6.37 mmol) is added. When all the gas has evolved bromine (0.171 ml, 3.34 mmol) in acetic acid (4 ml) is added dropwise. Sodium carbonate (0.675 g, 6.37 mmol) is added and a gas evolves. Once all gas has evolved bromine (0.171 ml, 3.34 mmol) in acetic acid (4 ml) is added. The reaction mixture is stirred at room temperature for 1 hour. The reaction mixture is poured onto iced water and left to stir for 30 minutes. A pale yellow suspension has formed. This solid is filtered off and rinsed with cold water to give 5-Bromo-3-chloro-pyrazin-2-ylamine.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step Two
Quantity
0.171 mL
Type
reactant
Reaction Step Three
Quantity
0.675 g
Type
reactant
Reaction Step Four
Quantity
0.171 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
7 mL
Type
solvent
Reaction Step Seven
Quantity
4 mL
Type
solvent
Reaction Step Eight
Quantity
4 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Bellenie, E Hall, I Bruce, M Spendiff… - Journal of Medicinal …, 2021 - ACS Publications
… A mixture of 5-bromo-3-chloropyrazin-2-amine (6 g, 28.8 mmol), N-(3-hydroxy-3-methylbutyl)-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (28.8 mmol), …
Number of citations: 4 pubs.acs.org
DK Whelligan, S Solanki, D Taylor… - Journal of medicinal …, 2010 - ACS Publications
… This was constructed by chemoselective Suzuki coupling of 5-bromo-3-chloropyrazin-2-amine (41) with 3,4,5-trimethoxyphenylboronic acid. Subsequent S N Ar reaction with cyclic …
Number of citations: 103 pubs.acs.org

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